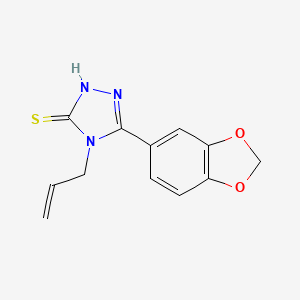

4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol

Description

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring an allyl group at the N4 position and a 1,3-benzodioxole moiety at the C5 position. The 1,3-benzodioxole group, an electron-rich aromatic system, is associated with enhanced antioxidant and antimicrobial activities due to its ability to stabilize free radicals . The allyl substituent may influence lipophilicity and reactivity, impacting both synthesis and biological interactions.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-2-5-15-11(13-14-12(15)18)8-3-4-9-10(6-8)17-7-16-9/h2-4,6H,1,5,7H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISWGCCVSKAIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301132435 | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77803-46-4 | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77803-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: The allyl group and benzodioxole moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and benzodioxole moiety can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Variations and Activities:

Key Observations:

- Electron-withdrawing groups (e.g., nitro, fluorine) enhance antimicrobial activity but may reduce antioxidant capacity .

- Electron-donating groups (e.g., benzodioxole, -NH₂) improve radical scavenging, as seen in 4-amino-5-phenyl derivatives .

- Bulkier substituents (e.g., quinolinyl, morpholinylsulfonylphenyl) influence target selectivity. For example, quinolinyl derivatives degrade EGFR but exhibit low kinase inhibition .

Cytotoxicity and Therapeutic Potential

IC₅₀ Values for Anticancer Activity:

Insights:

- Triazole-thiol derivatives with extended aromatic systems (e.g., quinolinyl) show cytotoxicity comparable to established drugs like gefitinib .

Biological Activity

4-Allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

The chemical formula for this compound is , with a molecular weight of approximately 261.30 g/mol. The compound features a triazole ring which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 13 | 100 |

| Candida albicans | 18 | 100 |

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound can act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity towards COX-1 over COX-2 indicates potential for developing anti-inflammatory drugs with fewer side effects.

Case Study: Inhibition of COX Enzymes

A recent study evaluated the binding affinity of this compound to COX enzymes using computational methods. The results showed a higher affinity for COX-1 compared to COX-2:

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| This compound | -9.7 | COX-1 |

| Other Triazole Derivatives | -8.5 | COX-2 |

This selectivity suggests that modifications to the structure could enhance anti-inflammatory efficacy while minimizing adverse effects.

Anticancer Properties

Preliminary studies have indicated that triazole derivatives may possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.

Example Results: Cytotoxicity Assay

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

These findings suggest a promising avenue for further research into its potential as an anticancer agent.

The biological activities of this compound can be attributed to its structural features which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound's ability to bind to active sites on enzymes like COX suggests a mechanism where it competes with substrate molecules.

- Cell Membrane Interaction : Its lipophilic nature may facilitate interaction with cellular membranes, affecting permeability and signaling pathways.

- DNA Interaction : Some studies propose that triazoles can intercalate into DNA structures or inhibit topoisomerases involved in DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.